BI 2545-Bio-X

Vue d'ensemble

Description

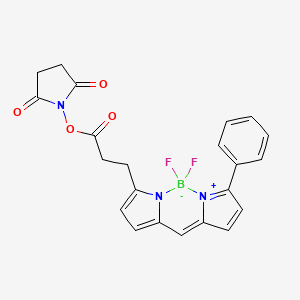

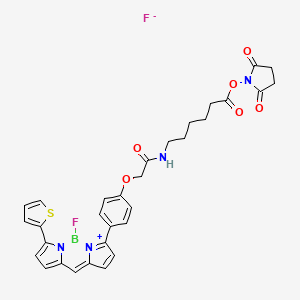

BI 2545 is a novel compound developed as an autotaxin (ATX) inhibitor . It was discovered by researchers at Boehringer Ingelheim Pharma GmbH & Co. KG . The primary goal of developing BI 2545 was to address the unmet medical need in patients with idiopathic pulmonary fibrosis (IPF) .

Molecular Structure Analysis

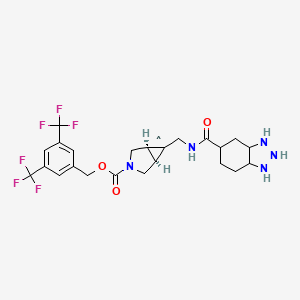

The molecular structure of BI 2545 is characterized by its chemical formula, connectivity, and stereochemistry. Unfortunately, the specific structural details are not available in the public domain. Researchers have determined its crystal structure in complex with autotaxin, which provides insights into its binding interactions .

Applications De Recherche Scientifique

Photocatalytic Degradation of Pollutants :

- BiO2-x/Bi nanocomposites have shown superior performance in the degradation of colorless bisphenol A (BPA) under visible-light irradiation. This is attributed to the multiple valence states of Bi element in the composite, enhancing electron-hole separation and interfacial charge transfer (Ma et al., 2018).

- Novel Bi(2)S(3)/BiOI heterostructures demonstrated excellent photocatalytic performance for decomposing organic dye methyl orange (MO) compared with pure BiOI under visible light irradiation. The enhanced photocatalytic activity is mainly due to the role of Bi(2)S(3)-BiOI heterojunctions formed in the Bi(2)S(3)/BiOI, which could lead to efficient separation of photoinduced carriers (Cao et al., 2012).

Photocatalytic Water Splitting and Hydrogen Production :

- Bismuth-rich Bi-O-X has improved stability and advantageous band structure compared to those of Bi-O-X, making them promising candidates for photocatalysis, including hydrogen production from water (Lin et al., 2019).

Photocatalytic Air Purification :

- BiOI/Bi2WO6 catalysts exhibited a significant improvement in photocatalytic activities compared to commercial P25, pure Bi2WO6, and BiOI, for the photodegradation of toluene and Reactive Brilliant Red. This is attributed to the BiOI sensitization, increasing surface area, decreasing band-gap energy, enhancing absorption, and inhibiting recombination of photo-induced carriers (Li et al., 2013).

Enhancement of Photocatalytic Performance :

- A novel composite photocatalyst of Bi/BiOBr-Bi5+ showed significantly improved photocatalytic performance on the Rhodamine B degradation under visible light irradiation. The synergistic effect between Bi(M) and Bi5+ is attributed to the enhancement of visible-light absorption capacity, promoted separation of photoinduced charge carriers, and formation of oxygen vacancies (Qiangshun et al., 2020).

Biomedical Applications :

- Studies of nanosized forms of bismuth (Bi)-containing materials, including bismuth oxyhalides (BiOx, where X is Cl, Br, or I), have expanded towards biomedicine due to their safety, cost-effective fabrication processes, large surface area, high stability, and versatility. These materials have shown desirable performance for combined cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering (Shahbazi et al., 2020).

Mécanisme D'action

BI 2545’s mechanism of action centers around its role as an ATX inhibitor. Autotaxin is responsible for converting LPC to LPA, a bioactive lipid involved in various cellular processes. By inhibiting ATX, BI 2545 reduces LPA levels, which may have therapeutic implications for IPF and other conditions .

Propriétés

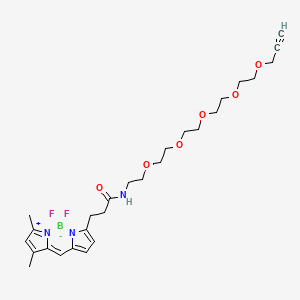

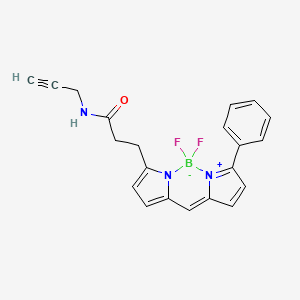

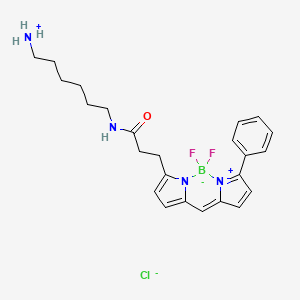

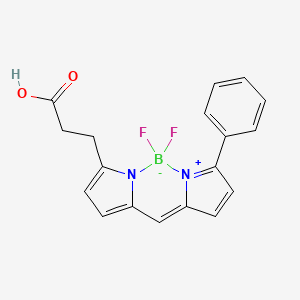

InChI |

InChI=1S/C23H26F6N5O3/c24-22(25,26)13-3-11(4-14(6-13)23(27,28)29)10-37-21(36)34-8-16-15(17(16)9-34)7-30-20(35)12-1-2-18-19(5-12)32-33-31-18/h3-4,6,12,16-19,31-33H,1-2,5,7-10H2,(H,30,35)/t12?,16-,17+,18?,19? | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSSTPZCKJFEQX-YLGGLSKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1C(=O)NC[C]3C4C3CN(C4)C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NNN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(CC1C(=O)NC[C]3[C@H]4[C@@H]3CN(C4)C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NNN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F6N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BI 2545-Bio-X | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.